molecular formula C14H16N4 B1671794 Imiquimod CAS No. 99011-02-6

Imiquimod

Cat. No. B1671794
CAS RN: 99011-02-6
M. Wt: 240.3 g/mol
InChI Key: DOUYETYNHWVLEO-UHFFFAOYSA-N
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Patent
US08106202B2

Procedure details

Potassium tert-butoxide (4.32 g, 0.038 mole), 4.5 mL of dimethylacetamide and 1.53 mL (0.038 mole) of formamide were added in a 50-mL round-bottomed flask, under inert atmosphere followed by stirring for 30 minutes. After addition of 4-chloro-1H-imidazo[4,5-c]quinoline (1 g, 3.8 mmoles), the mixture was heated at 120° C., followed by stirring for 1 hour and then cooled to room temperature. The reaction mixture was filtered followed by washing with abundant water and dried to give 0.4 g of 1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine. Yield 39%.
Quantity
4.32 g
Type
reactant
Reaction Step One
Quantity
1.53 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:5])([O-])[CH3:3].[K+].[CH:7]([NH2:9])=O.ClC1[C:20]2[N:21]=[CH:22][NH:23][C:19]=2[C:18]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[N:12]=1>CC(N(C)C)=O>[CH2:1]([N:23]1[C:19]2[C:18]3[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=3[N:12]=[C:7]([NH2:9])[C:20]=2[N:21]=[CH:22]1)[CH:2]([CH3:5])[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
4.32 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
1.53 mL
Type
reactant
Smiles
C(=O)N
Name
Quantity
4.5 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=2C=CC=CC2C2=C1N=CN2

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
by stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
by washing with abundant water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C(C)C)N1C=NC=2C(=NC=3C=CC=CC3C21)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 43.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.